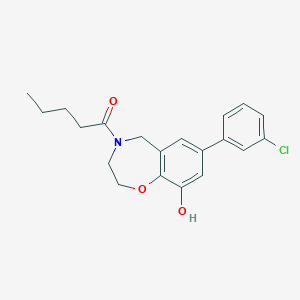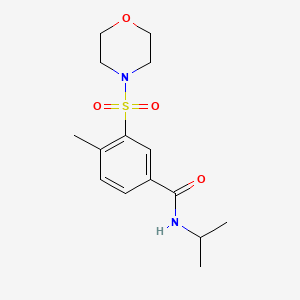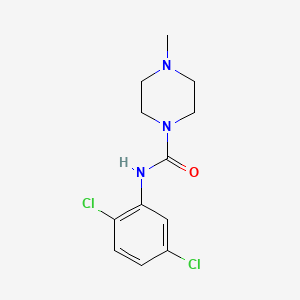
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as CP-122,288, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of benzoxazepines and has been found to have a unique mechanism of action. In
作用机制
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol binds to the sigma-1 receptor in the brain, which is a unique receptor that is involved in regulating various neurotransmitter systems. This receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium signaling, protein folding, and other cellular processes. By modulating the activity of this receptor, 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol can affect the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This can lead to changes in mood, behavior, and other physiological processes.
Biochemical and Physiological Effects
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been found to have significant effects on mood and behavior in animal studies. It has been shown to reduce anxiety-like behaviors in rats and mice and to improve cognitive function in various animal models of cognitive impairment. It has also been found to have antidepressant-like effects in animal models of depression. These effects are thought to be due to the modulation of various neurotransmitter systems by 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol.
实验室实验的优点和局限性
One of the main advantages of using 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its unique mechanism of action. This compound has been found to modulate the activity of the sigma-1 receptor, which is a relatively understudied receptor in neuroscience. This provides an opportunity to explore new pathways and mechanisms involved in regulating mood and behavior. However, one of the limitations of using 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is its relatively low potency compared to other drugs that target the sigma-1 receptor. This can make it difficult to achieve significant effects at low doses and may limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of focus could be on developing more potent analogs of this compound that can achieve significant effects at lower doses. Another area of focus could be on exploring the role of the sigma-1 receptor in various neurological disorders and identifying new therapeutic targets for drug development. Additionally, more research is needed to understand the long-term effects of 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol on brain function and behavior, as well as its potential for abuse and addiction.
合成方法
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol can be synthesized using a multi-step process that involves the reaction of 3-chlorophenylacetic acid with pentanoyl chloride, followed by the reaction of the resulting acid chloride with 2-aminophenol. The final product is obtained by reducing the resulting intermediate with sodium borohydride. This synthesis method has been optimized to produce high yields of 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol with good purity.
科学研究应用
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been found to have a unique mechanism of action that involves binding to the sigma-1 receptor in the brain. This receptor is involved in regulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. By modulating the activity of this receptor, 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been found to have significant effects on mood and behavior.
属性
IUPAC Name |
1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-2-3-7-19(24)22-8-9-25-20-16(13-22)10-15(12-18(20)23)14-5-4-6-17(21)11-14/h4-6,10-12,23H,2-3,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTSDSUVNIAZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)
![1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenyl-3-pyrrolidinol](/img/structure/B5496558.png)
![N-[4-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5496565.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)

![N-cyclopropyl-1-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5496592.png)
![1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone](/img/structure/B5496594.png)
![1-[3-(diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496605.png)


![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)
![{2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5496646.png)
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)